molecular formula C22H14N2O B1329370 2,5-Di(1-naphthyl)-1,3,4-oxadiazole CAS No. 905-62-4

2,5-Di(1-naphthyl)-1,3,4-oxadiazole

Cat. No.: B1329370
CAS No.: 905-62-4
M. Wt: 322.4 g/mol
InChI Key: MUNFOTHAFHGRIM-UHFFFAOYSA-N
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Description

2,5-Di(1-naphthyl)-1,3,4-oxadiazole is an organic compound known for its unique structural and electronic properties. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is particularly notable for its applications in various fields such as materials science, organic electronics, and photonics due to its excellent electron-transporting abilities and high thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 1-naphthylhydrazine with 1-naphthylcarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(1-naphthyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or hydrazines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

2,5-Di(1-naphthyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescent properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent electron-transporting properties.

Mechanism of Action

The mechanism by which 2,5-Di(1-naphthyl)-1,3,4-oxadiazole exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it an excellent candidate for use in electronic devices. In biological systems, its luminescent properties enable it to act as a fluorescent probe, interacting with specific biomolecules and emitting light upon excitation.

Comparison with Similar Compounds

    2,5-Di(2-thienyl)-1,3,4-oxadiazole: Similar in structure but contains thiophene rings instead of naphthyl rings.

    2,5-Di(4-pyridyl)-1,3,4-oxadiazole: Contains pyridyl rings, offering different electronic properties.

    2,5-Di(phenyl)-1,3,4-oxadiazole: Contains phenyl rings, commonly used in organic electronics.

Uniqueness: 2,5-Di(1-naphthyl)-1,3,4-oxadiazole is unique due to its naphthyl rings, which provide enhanced electron-transporting abilities and higher thermal stability compared to its analogs. This makes it particularly suitable for applications in high-performance electronic devices and materials science.

Properties

IUPAC Name

2,5-dinaphthalen-1-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNFOTHAFHGRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238182
Record name 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

905-62-4
Record name 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-di(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-DI(1-NAPHTHYL)-1,3,4-OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (NPD) in organic electroluminescent devices (OLEDs)?

A: NPD is primarily used as an electron transport material in OLEDs [, , ]. This means it facilitates the movement of electrons from the cathode towards the emissive layer where they recombine with holes to generate light.

Q2: How does the structure of NPD influence its performance as an electron transport material?

A: The two naphthyl groups attached to the 1,3,4-oxadiazole core in NPD play a crucial role in its electron transport properties. These aromatic groups contribute to the compound's electron affinity and enable efficient electron injection and transport within the OLED device [].

Q3: Has NPD been used in conjunction with other materials to achieve specific emission colors in OLEDs?

A: Yes, NPD has been successfully incorporated into OLEDs with different emission colors. For example, researchers have used NPD alongside poly(9-vinylcarbazole), perylene, and 4-dicyanomethylene-6-cp-julolidinostyryl-2-tert-butyl-4H-pyran to create white OLEDs through a carefully balanced multi-component emissive layer [].

Q4: Are there any limitations to using NPD in OLEDs?

A: While NPD demonstrates good electron transport capabilities, research has shown that its use can sometimes lead to a higher operational voltage (threshold electric field) compared to other electron transport materials. This was observed when comparing NPD to 2-(4′-tert-butylphenyl)-5-(4″-biphenyl)-1,3,4-oxadiazole in polysilane-based OLEDs []. This highlights the importance of material selection and device architecture optimization for optimal OLED performance.

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